molecular formula C10H8ClNO3 B6594860 8-Chloro-7-methoxyquinoline-2,4-diol CAS No. 1415562-72-9

8-Chloro-7-methoxyquinoline-2,4-diol

Cat. No. B6594860
CAS RN: 1415562-72-9
M. Wt: 225.63 g/mol
InChI Key: PELXDRYSSGUZCO-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxyquinoline-2,4-diol, also known by its CAS Number 1415562-72-9, is a chemical compound with the molecular formula C10H8ClNO3 . It has a molecular weight of 225.63 .

Scientific Research Applications

Chemosensor for Metal Ions

8-Chloro-7-methoxyquinoline-2,4-diol and its derivatives have been investigated for their potential as chemosensors. For example, a study explored the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 for selectively responding to Cd2+ ions over other metal ions. This compound could be useful in measuring Cd2+ concentrations in waste effluent streams and in food products (Prodi et al., 2001).

Synthesis and Structural Studies

The synthesis of various derivatives of this compound has been a subject of study, contributing to the understanding of its structural and chemical properties. Research on the synthesis of 4-Chloro-8-methoxyquinoline, for instance, optimized reaction conditions and characterized the product through methods like NMR and MS (Jiang Jia-mei, 2010).

Antimicrobial Studies

Some studies have delved into the antimicrobial properties of this compound derivatives. For instance, the novel compound 4-chloro-8-methoxyquinoline-2(1H)-one was synthesized and characterized, showing good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potentials. For example, the toxicology of Clioquinol, a halogenated 8-hydroxyquinoline, was studied for its potential in cancer therapy and treatment of Alzheimer's disease (Mao & Schimmer, 2008).

Synthesis of Novel Compounds

Researchers have focused on the synthesis of novel compounds using this compound as a precursor. This includes the synthesis of various derivatives for potential applications in different fields, such as pharmaceuticals and agrochemicals (E. et al., 2015).

Spectroscopic and Computational Studies

Spectroscopic and computational studies of this compound derivatives have provided insights into their electronic and structural properties. These studies are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Sureshkumar et al., 2018).

Safety and Hazards

The safety information available indicates that 8-Chloro-7-methoxyquinoline-2,4-diol may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

properties

IUPAC Name

8-chloro-4-hydroxy-7-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-15-7-3-2-5-6(13)4-8(14)12-10(5)9(7)11/h2-4H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELXDRYSSGUZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237254
Record name 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1415562-72-9
Record name 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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